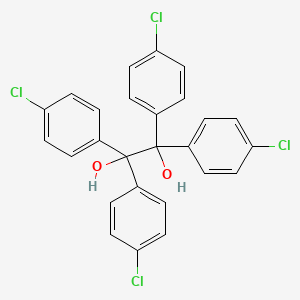
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is a chemical compound characterized by the presence of four chlorophenyl groups attached to an ethane-1,2-diol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups can engage in various binding interactions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of chlorophenyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, leading to different reactivity and applications.
1,1,2,2-Tetrakis(4-bromophenyl)ethane: Bromophenyl groups instead of chlorophenyl, affecting its chemical properties.
Uniqueness: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5418-23-5 |
|---|---|
Formule moléculaire |
C26H18Cl4O2 |
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H18Cl4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H |
Clé InChI |
NSEBIZJZPRBGTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
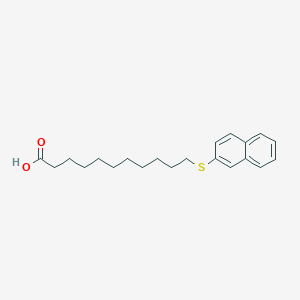
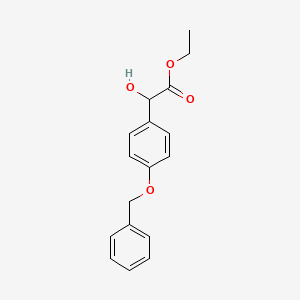
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)

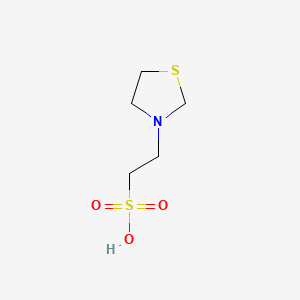
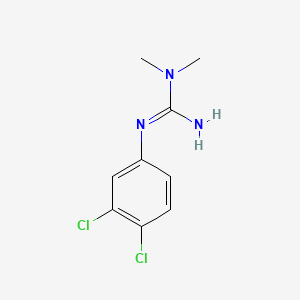
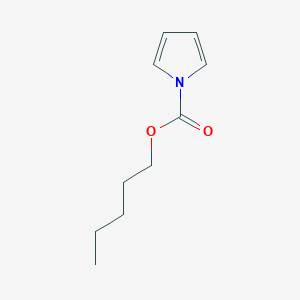
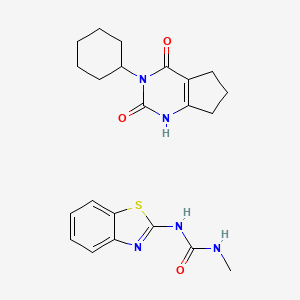
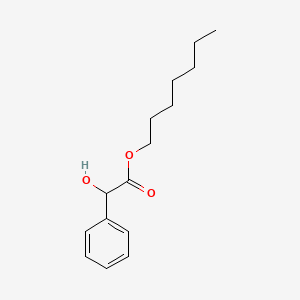
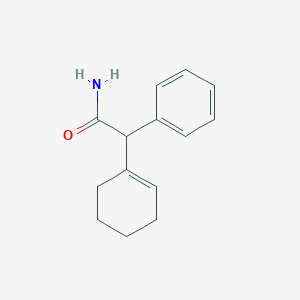
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
